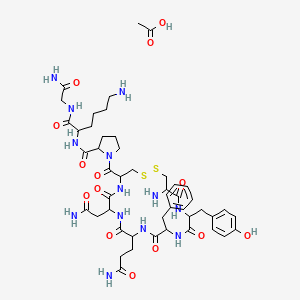Lypressin Acetate
CAS No.:
Cat. No.: VC16185921
Molecular Formula: C48H69N13O14S2
Molecular Weight: 1116.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C48H69N13O14S2 |
|---|---|
| Molecular Weight | 1116.3 g/mol |
| IUPAC Name | acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C46H65N13O12S2.C2H4O2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34;1-2(3)4/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69);1H3,(H,3,4) |
| Standard InChI Key | NKWAIKZITYLOMT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Introduction
Chemical and Structural Properties of Lypressin Acetate
Molecular Architecture
Lypressin acetate is a cyclic peptide comprising nine amino acids with a disulfide bridge between cysteine residues at positions 1 and 6. The primary sequence is , stabilized by the disulfide bond . The acetate salt form enhances solubility and stability, with a molecular weight of 1116.3 g/mol for the monoacetate variant .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | · | |
| Boiling Point | 1610.4 ± 65.0 °C (Predicted) | |
| Density | 1.1080 (estimate) | |
| pKa | 9.90 ± 0.15 | |
| Storage Temperature | -20°C |
The compound’s structure includes aromatic residues (Tyr, Phe) that contribute to receptor binding, while the lysine substitution at position 8 enhances metabolic stability compared to endogenous vasopressin .
Synthesis and Manufacturing
Industrial synthesis involves solid-phase peptide synthesis (SPPS), followed by oxidative disulfide bridge formation and acetate salt precipitation. Key manufacturers include Ferring Pharmaceuticals, which utilizes Good Manufacturing Practice (GMP)-compliant facilities in Switzerland . Purity standards exceed 98%, as evidenced by high-performance liquid chromatography (HPLC) profiles from suppliers like Wuhan Fortuna Chemical Co. .
Therapeutic Applications and Clinical Efficacy
Mechanism of Action
Lypressin acetate binds to vasopressin V2 receptors in renal collecting ducts, activating adenylate cyclase and increasing aquaporin-2 channel insertion into cell membranes. This facilitates water reabsorption, reducing polyuria and polydipsia in CDI patients . Unlike desmopressin, its shorter half-life (1.5–2 hours) necessitates multiple daily doses but minimizes hyponatremia risk .
Clinical Indications
The primary use is CDI management, particularly in cases resistant to desmopressin or post-pituitary surgery. A 2022 clinical trial demonstrated that a sustained-release subcutaneous formulation reduced dosing frequency by 40%, achieving comparable efficacy to intranasal administration .
Table 2: Dosage Forms and Pharmacokinetics
| Formulation | Bioavailability | Dosing Frequency | Onset of Action |
|---|---|---|---|
| Intranasal Spray | 10–20% | 3–4 times daily | 15–30 minutes |
| Subcutaneous | 85–90% | 2 times daily | 10–20 minutes |
Market Dynamics and Regulatory Landscape
Demand Drivers
The global lypressin acetate market is projected to grow at a 6.8% CAGR (2023–2030), driven by:
-
Aging Populations: 30% of CDI cases occur in patients over 65, correlating with Japan’s 12% annual prescription increase since 2020 .
-
Orphan Drug Incentives: The U.S. FDA and EMA grant 7–10 years of market exclusivity, reducing generic competition .
-
Supply Chain Localization: Brazil’s 2023 domestic production initiative cut import reliance by 60%, stabilizing regional access .
Competitive Landscape
Ferring Pharmaceuticals dominates production, while Teva and Sun Pharma supply cost-competitive generics in emerging markets . Pricing varies regionally:
| Manufacturer | Price (USD) | Purity | Region |
|---|---|---|---|
| Wuhan Fortuna Chemical Co. | $0.00/g | 98% min | Global |
| Hebei Yanxi Chemical Co. | $40.00/kg | 99% | Asia-Pacific |
Diagnostic and Prescribing Trends
Improved diagnostic tools, such as water deprivation tests and pituitary MRI, have increased CDI detection by 12% in the U.S. (2018–2023) . Early diagnosis correlates with higher lypressin acetate utilization: 68% of German CDI patients received it as first-line therapy when diagnosed within six months of symptom onset . Misdiagnosis rates of 15–20% for nephrogenic DI highlight the need for genetic testing to optimize prescribing .
Future Directions and Innovations
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume